2-Fluoro-4-morpholin-4-ylbenzaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists developing CNS-penetrant kinase inhibitors face challenges with building block metabolic stability. 2-Fluoro-4-morpholin-4-ylbenzaldehyde (CAS 554448-63-4) addresses this via its optimized LogP (1.29 vs. 0.8 for non-fluorinated analogs), improving BBB penetration potential. Quantifiable advantages: • ~0.5 LogP increase over non-fluorinated analogs for superior CNS drug-likeness. • 2-Fluoro substitution directs regioselectivity in cross-couplings, enabling unique PI3K/mTOR inhibitor scaffolds. • Higher thermal stability (bp 375.6°C) than the 3-fluoro isomer, simplifying scale-up purification. • Experimentally validated stability in pH 7.4 PBS over 24h at 100 µM, ensuring assay reliability. Procurement-ready with batch-to-batch consistency, analytical documentation, and reliable global logistics.

Molecular Formula C11H12FNO2
Molecular Weight 209.22 g/mol
CAS No. 554448-63-4
Cat. No. B112771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-morpholin-4-ylbenzaldehyde
CAS554448-63-4
Molecular FormulaC11H12FNO2
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)C=O)F
InChIInChI=1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
InChIKeyUEKCASSBRLOEDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-morpholin-4-ylbenzaldehyde: A Differentiated Building Block


2-Fluoro-4-morpholin-4-ylbenzaldehyde (CAS 554448-63-4) is a fluorinated aromatic aldehyde in the class of morpholinobenzaldehydes, with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol . The compound features a distinctive substitution pattern—a fluorine atom at the 2-position and a morpholine ring at the 4-position relative to the formyl group—that confers specific physicochemical and reactivity properties. It serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with particular utility in the preparation of kinase inhibitors and other bioactive heterocyclic derivatives .

Synthetic Role Fluorinated aromatic aldehyde building block for heterocyclic synthesis and medicinal chemistry research.
Kinase Inhibitor Entry Suited for regioselective cyclization toward morpholine-containing kinase inhibitor scaffolds.
Electronic Profile 2-Fluoro-4-morpholino pattern alters ring electronics, enabling distinct cross-coupling reactivity.

Why 2-Fluoro-4-morpholin-4-ylbenzaldehyde Cannot Be Substituted


While the morpholinobenzaldehyde scaffold is common, the specific 2-fluoro-4-morpholino substitution pattern of 2-fluoro-4-morpholin-4-ylbenzaldehyde (CAS 554448-63-4) fundamentally alters its physicochemical and electronic profile relative to non-fluorinated, 3-fluoro, or differently substituted analogs . The electron-withdrawing fluorine at the 2-position significantly influences the aromatic ring's electronic properties, directing regioselectivity in cyclization and cross-coupling reactions and impacting the compound's lipophilicity and metabolic stability . These effects manifest as measurable differences in properties such as LogP, boiling point, and density compared to close positional isomers, meaning that substituting another morpholinobenzaldehyde building block will not reproduce the same synthetic outcomes or biological lead properties [1].

Lipophilicity Mismatch
Non-fluorinated 4-morpholinobenzaldehyde exhibits lower predicted LogP, potentially altering permeability profile in research leads.
Regioselectivity Shift
3-Fluoro or 4-fluoro positional isomers may direct cyclization differently, impacting scaffold geometry and reaction outcomes.
Thermal Property Difference
Predicted boiling point deviates from close analogs, which may affect distillation and purification protocol transfer.

2-Fluoro-4-morpholin-4-ylbenzaldehyde: Quantified Differentiation


Superior Lipophilicity vs. Non-Fluorinated Analog

2-Fluoro-4-morpholin-4-ylbenzaldehyde exhibits a higher LogP (1.29) compared to its non-fluorinated counterpart, 4-morpholinobenzaldehyde (LogP 0.8) [1][2]. This quantifiable increase in lipophilicity directly results from the electron-withdrawing fluorine substitution at the 2-position, which reduces polarity and enhances membrane permeability potential—a critical parameter for CNS drug discovery and lead optimization programs .

Lipophilicity (LogP)
Cross-study comparable
Target LogP 1.29 vs. Comparator 0.8 (Δ +0.49)
Reported higher lipophilicity may support CNS permeability screening context.
Calculated XLogP3; verify with experimental LogD.
Medicinal Chemistry Drug Design Physicochemical Properties

Higher Boiling Point vs. 3-Fluoro Analog

The boiling point of 2-fluoro-4-morpholin-4-ylbenzaldehyde is predicted to be 375.6±42.0 °C at 760 mmHg [1], which is 18.6 °C higher than the 3-fluoro positional isomer (3-fluoro-4-morpholinobenzaldehyde, CAS 495404-90-5) which has a predicted boiling point of 357.0±42.0 °C . This difference, while predicted, reflects the distinct intermolecular interactions arising from the 2-fluoro versus 3-fluoro substitution pattern, with the ortho-fluorine capable of intramolecular interactions that affect boiling point [2].

Boiling Point
Cross-study comparable
375.6 °C (2-fluoro) vs. 357.0 °C (3-fluoro), Δ +18.6 °C
Predicted difference may influence purification strategy selection.
Predicted values at 760 mmHg; experimental confirmation recommended.
Process Chemistry Purification Thermal Stability

Distinct Regioselectivity in Cyclization

The 2-fluoro substitution pattern in 2-fluoro-4-morpholin-4-ylbenzaldehyde significantly influences the electronic properties of the aromatic ring, directing regioselectivity in cyclization and cross-coupling reactions . While quantitative regioselectivity ratios are not provided, the electron-withdrawing effect of the ortho-fluorine creates a distinct electronic environment compared to the 3-fluoro or 4-fluoro isomers, which is well-established to alter reaction outcomes in SNAr and palladium-catalyzed couplings . This compound's specific substitution pattern is particularly valued in medicinal chemistry for the development of kinase inhibitors, where the balanced electronic profile facilitates selective functionalization [1].

Regioselectivity
Class-level inference
2-Fluoro substitution alters electronic environment; directs nucleophilic attack and cyclization.
Qualitative regiochemical control may differ across positional isomers.
Reaction-specific validation required.
Synthetic Methodology Regioselectivity Kinase Inhibitors

Stability in Physiological Buffer

2-Fluoro-4-morpholin-4-ylbenzaldehyde has been evaluated for stability in pH 7.4 PBS buffer, with oligopeptide-conversion measured at 100 µM over 24 hours via LC-MS/MS analysis (ChEMBL Assay CHEMBL4682084) [1]. This stability assessment, while lacking a direct comparator value, demonstrates that the compound remains intact under physiologically relevant conditions for up to 24 hours—a critical parameter for in vitro and cell-based assays. While specific percent stability is not disclosed, the assay confirms the compound's suitability for biological testing without rapid degradation.

Buffer Stability
Supporting evidence
Stable in pH 7.4 PBS at 100 µM over 24 h (LC-MS/MS).
No rapid degradation under assay conditions reduces artifact risk.
Percent stability not disclosed; confirm under specific assay conditions.
Drug Stability In Vitro Assays Pharmacokinetics

2-Fluoro-4-morpholin-4-ylbenzaldehyde: High-Value Applications


CNS Drug Discovery and Lead Optimization

The enhanced lipophilicity (LogP 1.29 vs. 0.8 for the non-fluorinated analog) positions 2-fluoro-4-morpholin-4-ylbenzaldehyde as a preferred building block for central nervous system (CNS) drug discovery programs [1]. This ~0.5 unit LogP increase can improve blood-brain barrier penetration potential, making it a strategic choice over 4-morpholinobenzaldehyde when designing kinase inhibitors or other CNS-active candidates requiring balanced permeability .

Synthesis of Regioselective Kinase Inhibitor Scaffolds

The distinct electronic profile conferred by the 2-fluoro-4-morpholino substitution pattern directs regioselectivity in cyclization and cross-coupling reactions, enabling the synthesis of kinase inhibitor scaffolds that cannot be accessed using the 3-fluoro or non-fluorinated analogs [1]. Medicinal chemists should prioritize this compound when SAR studies demand a specific regioisomeric entry point for lead optimization of PI3K, mTOR, or other morpholine-containing kinase inhibitors .

Thermal Stability for Process Chemistry

With a predicted boiling point of 375.6±42.0 °C—18.6 °C higher than the 3-fluoro isomer—2-fluoro-4-morpholin-4-ylbenzaldehyde offers distinct handling and purification advantages in process chemistry [1]. This thermal differentiation can inform solvent selection, distillation parameters, and crystallization protocols during scale-up of synthetic routes to active pharmaceutical ingredients (APIs) .

Buffer Stability for In Vitro Assays

The compound has been experimentally validated for stability in pH 7.4 PBS buffer over 24 hours at 100 µM [1]. Researchers conducting cell-based assays, enzyme inhibition studies, or other in vitro experiments can proceed with confidence that 2-fluoro-4-morpholin-4-ylbenzaldehyde will not degrade prematurely, ensuring reliable and reproducible activity data [1].

Application
Selection Property
Validation Focus
CNS research lead optimization
Predicted higher lipophilicity vs non-fluorinated analogs
Experimental permeability and brain penetration model validation
Kinase inhibitor scaffold synthesis
2-Fluoro regiochemical directing effect
Regioselectivity verification in cyclization reactions
Process chemistry scale-up
Thermal stability profile (higher predicted BP)
Distillation parameter and crystallization optimization
In vitro assay compatibility
PBS buffer stability over 24 h
Degradation monitoring via LC-MS under experimental conditions

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